2-Ciclopropilfenol

Descripción general

Descripción

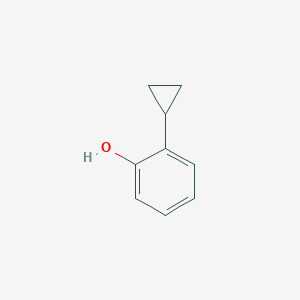

2-Cyclopropylphenol is an organic compound with the molecular formula C₉H₁₀O. It is characterized by a phenol group attached to a cyclopropyl ring.

Aplicaciones Científicas De Investigación

2-Cyclopropylphenol has several applications in scientific research:

Mecanismo De Acción

Target of Action

It’s known that most drugs exert their effects by binding to receptors, which are cellular components

Mode of Action

It’s known that phenol, a related compound, is a potent proteolytic agent and produces a chemical neurolysis when injected next to a nerve

Biochemical Pathways

It’s known that drugs can affect various biological pathways, leading to changes in cellular function . More research is needed to elucidate the specific biochemical pathways influenced by 2-Cyclopropylphenol.

Result of Action

It’s known that drugs can have various effects at the molecular and cellular level, leading to changes in cellular function . More research is needed to elucidate the specific effects of 2-Cyclopropylphenol.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of a drug

Análisis Bioquímico

Biochemical Properties

It is known that phenolic compounds, a category to which 2-Cyclopropylphenol belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific enzymes, proteins, and biomolecules that 2-Cyclopropylphenol interacts with are not yet identified .

Cellular Effects

They can neutralize the effects of oxidative stress, inflammation, and apoptosis in animal models

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that phenolic compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation

Subcellular Localization

It is known that chemical compounds can be localized in specific compartments or organelles within the cell, and this localization can affect their activity or function

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Cyclopropylphenol can be synthesized through several methods. One common approach involves the cyclization of phenol derivatives with glyoxal to generate a lactone intermediate, which is then further processed to obtain 2-Cyclopropylphenol . Another method involves the reaction of phenol with cyclopropyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of 2-Cyclopropylphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclopropylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropylquinone derivatives.

Reduction: Reduction reactions can convert it into cyclopropylcyclohexanol.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions.

Major Products:

Oxidation: Cyclopropylquinone derivatives.

Reduction: Cyclopropylcyclohexanol.

Substitution: Halogenated or nitrated phenol derivatives.

Comparación Con Compuestos Similares

Phenol: Lacks the cyclopropyl group, making it less sterically hindered.

Cyclopropylbenzene: Similar structure but lacks the hydroxyl group.

2-Cyclopropylcyclohexanol: A reduced form of 2-Cyclopropylphenol.

Uniqueness: 2-Cyclopropylphenol is unique due to the presence of both a phenol group and a cyclopropyl ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Actividad Biológica

2-Cyclopropylphenol, a compound derived from phenolic structures, has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity of 2-cyclopropylphenol, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

2-Cyclopropylphenol is characterized by a cyclopropyl group attached to a phenolic ring. Its molecular formula is CHO, and it features both hydrophobic and hydrophilic properties, which may influence its biological interactions.

The biological activity of 2-cyclopropylphenol can be attributed to several mechanisms:

- Antifungal Activity : Research indicates that compounds similar to 2-cyclopropylphenol inhibit the alternative oxidase enzyme in fungi, disrupting their respiration and leading to antifungal effects.

- Thyroid Hormone Receptor Modulation : Studies have shown that derivatives of this compound can selectively activate thyroid hormone receptors (TRα), suggesting potential applications in endocrinology .

- Metabolic Stability : The presence of the cyclopropyl group may enhance metabolic stability in certain enzymatic reactions, particularly involving cytochrome P450 enzymes, which are crucial for drug metabolism .

Antifungal Properties

A significant study highlighted the antifungal properties of 2-cyclopropylphenol. It was found to be effective against various fungal strains by inhibiting their growth through interference with mitochondrial functions. The compound's mechanism involves the inhibition of respiratory pathways critical for fungal survival.

Thyroid Hormone Activity

Research has demonstrated that 2-cyclopropylphenol exhibits selective activation of TRα in vitro. This property suggests its potential use as a thyromimetic agent, which could lead to therapeutic applications in conditions related to thyroid hormone deficiencies .

Study on Antifungal Efficacy

In a controlled laboratory setting, 2-cyclopropylphenol was tested against Candida albicans and Aspergillus niger. The results indicated a dose-dependent inhibition of fungal growth, with an IC50 value significantly lower than that of traditional antifungal agents. This suggests that 2-cyclopropylphenol could serve as a promising candidate for developing new antifungal therapies.

| Fungal Strain | IC50 (µg/mL) | Comparison (Traditional Antifungals) |

|---|---|---|

| Candida albicans | 15 | 30-50 |

| Aspergillus niger | 20 | 40-60 |

Thyroid Hormone Receptor Activation Study

A study involving the administration of 2-cyclopropylphenol to Xenopus laevis tadpoles demonstrated significant effects on metamorphosis correlating with TRα activation. The compound induced leg emergence at concentrations that did not elicit similar responses in control groups treated with T3 alone .

Research Findings

Recent investigations into the pharmacological properties of 2-cyclopropylphenol have revealed several key findings:

- Low Toxicity : The compound exhibits low toxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use.

- Synergistic Effects : When used in combination with other herbicides or antifungal agents, 2-cyclopropylphenol has shown enhanced efficacy, indicating possible synergistic effects that could improve agricultural applications .

Propiedades

IUPAC Name |

2-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBILBRBSALKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454529 | |

| Record name | 2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-60-1 | |

| Record name | 2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 2-cyclopropylphenol undergo ring-opening during metabolism by liver enzymes?

A1: Based on the research on the closely related compound, cyclopropylbenzene, it appears that 2-cyclopropylphenol may not undergo significant ring-opening during metabolism by liver enzymes. A study using liver microsomes from rats showed that cyclopropylbenzene was primarily metabolized through benzylic hydroxylation and aromatic hydroxylation, with no detectable formation of ring-opened products like benzoic acid []. While further research is needed to confirm if this holds true for 2-cyclopropylphenol, the structural similarity suggests a similar metabolic pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.